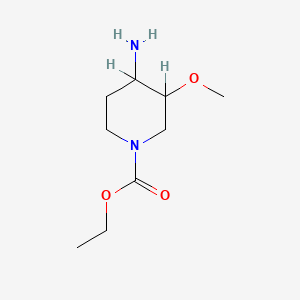

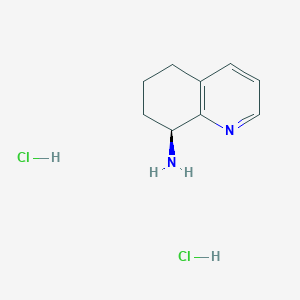

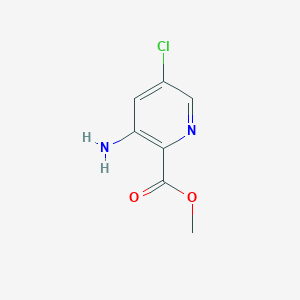

![molecular formula C7H2ClN3S B3030174 4-氯噻吩并[3,2-d]嘧啶-6-腈 CAS No. 875798-54-2](/img/structure/B3030174.png)

4-氯噻吩并[3,2-d]嘧啶-6-腈

描述

4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile is a compound that belongs to the class of chloropyrimidine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The chloropyrimidine derivatives have been studied extensively for their structural and spectroscopic properties, which are crucial for understanding their reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of chloropyrimidine derivatives and related compounds has been explored in several studies. For instance, a method for synthesizing 6-bromo-4-chlorothieno[2,3-d]pyrimidine has been developed, starting from inexpensive bulk chemicals through a four-step process involving the Gewald reaction, pyrimidone formation, bromination, and chlorination . Another study describes the synthesis of thieno[2,3-d]pyrimidines from chloropyrimidine carbaldehydes and carbonitriles, demonstrating the versatility of these compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure of chloropyrimidine derivatives has been investigated using various spectroscopic techniques and quantum chemical calculations. Ab initio quantum chemical and experimental spectroscopic studies have been reported for chloropyrimidine derivatives, providing insights into their optimized geometries, electronic charge distribution, dipole moments, and molecular electrostatic potential surfaces . These studies help in understanding the structure and spectral characteristics of the compounds, which are essential for their potential applications.

Chemical Reactions Analysis

Chloropyrimidine derivatives undergo various chemical reactions that lead to the formation of different products. For example, the reaction of 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine-5-carbonitrile with chloroacetic acid derivatives results in the formation of thieno[2,3-d]pyrimidines, while the substitution with N-nucleophiles leads to amino-substituted pyrimidines . These reactions are indicative of the reactivity of the sulfur and nitrogen atoms in the pyrimidine ring, which can be exploited for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloropyrimidine derivatives are closely related to their molecular structure. Spectroscopic investigations, including FT-IR and FT-Raman, along with vibrational assignments, HOMO-LUMO, NBO, and MEP analysis, have been conducted to understand these properties . The studies reveal the stability of the molecules, charge delocalization, and potential sites for electrophilic and nucleophilic attacks. Additionally, the nonlinear optical behavior of these compounds has been theoretically predicted, suggesting their potential use in optical applications .

科学研究应用

抗菌应用

最近的研究重点介绍了噻吩并嘧啶类似物的合成和测试,包括 4-氯噻吩并[3,2-d]嘧啶-6-腈衍生物,展示了它们作为抗菌剂的潜力。例如,一些衍生物对各种细菌(如金黄色葡萄球菌)表现出显着的抑制活性,表明它们在对抗细菌感染方面具有广阔的应用前景 (Taher & Helwa,2012 年)。此外,另一项研究合成了具有显着抗菌和抗真菌活性的 4-氨基噻吩并[2,3-d]嘧啶-6-腈衍生物,表明它们的抗菌应用范围广泛 (Kanawade、Toche 和 Rajani,2013 年)。

抗癌应用

对噻吩并嘧啶类似物的研究也探索了它们作为抗癌剂的效用。该类别中的一些化合物对白血病细胞系表现出高抑制作用,为开发新的抗癌药物提供了潜在途径 (Taher & Helwa,2012 年)。这得到了对包含哌嗪单元的噻吩并[3,2-d]嘧啶衍生物的研究的进一步支持,这些衍生物是基于蛋白酪氨酸激酶抑制剂的结构设计的,表明它们在靶向癌症通路中的应用 (Min,2012 年)。

化学合成和表征

4-氯噻吩并[3,2-d]嘧啶-6-腈衍生物的化学合成和表征对于它们在科学研究中的应用至关重要。研究集中在新的合成策略和方法上,以有效地生产这些化合物。例如,已经开发出一种改进且可扩展的 6-溴-4-氯噻吩并[2,3-d]嘧啶制备方法,突出了合成技术方面的进步,这些技术可以应用于相关化合物以进行研究 (Bugge 等人,2014 年)。

安全和危害

The safety information for 4-Chlorothieno[3,2-d]pyrimidine includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

4-chlorothieno[3,2-d]pyrimidine-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClN3S/c8-7-6-5(10-3-11-7)1-4(2-9)12-6/h1,3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRQYSDVXMJOFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1N=CN=C2Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857602 | |

| Record name | 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile | |

CAS RN |

875798-54-2 | |

| Record name | 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

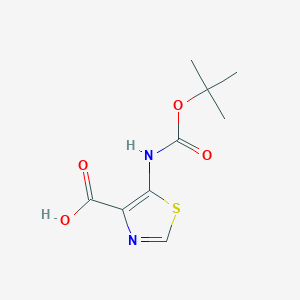

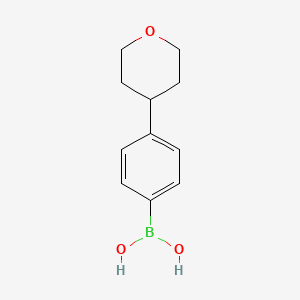

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)

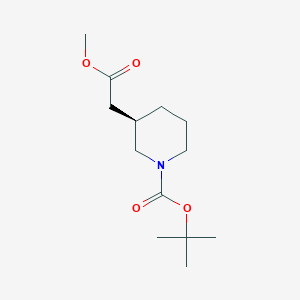

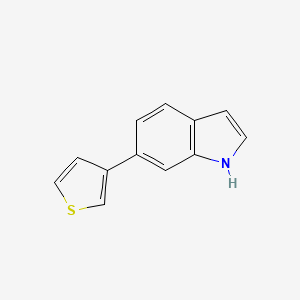

![4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde](/img/structure/B3030101.png)

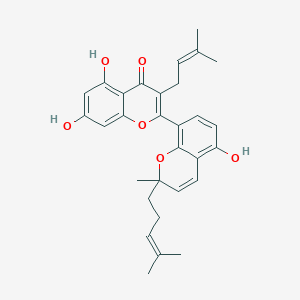

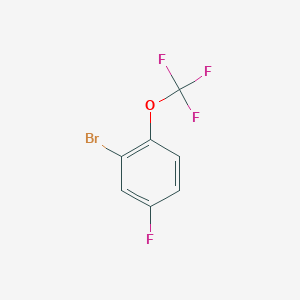

![6a,7,11-Trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B3030104.png)

![3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone](/img/structure/B3030112.png)